1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its boron-containing moiety, which is often used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Methyl Groups: Methylation of the indazole core can be achieved using methylating agents like methyl iodide in the presence of a base.
Borylation: The introduction of the boron moiety is usually done via a borylation reaction. This can be achieved by reacting the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation of the boron moiety.
Scientific Research Applications
1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound’s mechanism of action is primarily through its participation in Suzuki-Miyaura coupling reactions. The boron moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the stabilization of the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
1,3-Dimethylindazole: Similar indazole core but without the boron moiety.
Bis(pinacolato)diboron: A common borylation reagent.
Uniqueness
1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of an indazole core with a boron-containing moiety, making it particularly useful in cross-coupling reactions. This dual functionality allows for the creation of complex molecules with high precision, which is valuable in both research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRGXHBYRDOLAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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